molecular formula C5H12N2O3 B061788 (3R,4R,5S)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol CAS No. 193540-75-9

(3R,4R,5S)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol

Cat. No.: B061788
CAS No.: 193540-75-9
M. Wt: 148.16 g/mol
InChI Key: PPPMSBCQTLJPKM-MROZADKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol is a chemical compound that belongs to the class of diazinanes. These compounds are characterized by a six-membered ring containing two nitrogen atoms. The specific stereochemistry of this compound is indicated by the (3R,4R,5S) configuration, which describes the spatial arrangement of the atoms around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol typically involves the formation of the diazinane ring followed by the introduction of the hydroxymethyl group. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate diamines and aldehydes or ketones.

    Hydroxymethylation: Introduction of the hydroxymethyl group using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processes: Where reactions are carried out in a stepwise manner.

    Continuous Flow Processes: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Reduction of the diazinane ring to form amines.

    Substitution: Replacement of functional groups on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a precursor for pharmaceutical compounds.

    Industry: In the production of polymers or other materials.

Mechanism of Action

The mechanism of action of (3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol involves its interaction with specific molecular targets. These may include:

    Enzymes: Binding to active sites and modulating enzyme activity.

    Receptors: Acting as agonists or antagonists to influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R,5S)-3-(Hydroxymethyl)piperidine-4,5-diol: A similar compound with a piperidine ring instead of a diazinane ring.

    (3R,4R,5S)-3-(Hydroxymethyl)morpholine-4,5-diol: A compound with a morpholine ring.

Uniqueness

(3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and diazinane functionalities, which may confer unique reactivity and biological activity.

Properties

CAS No.

193540-75-9

Molecular Formula

C5H12N2O3

Molecular Weight

148.16 g/mol

IUPAC Name

(3R,4R,5S)-3-(hydroxymethyl)diazinane-4,5-diol

InChI

InChI=1S/C5H12N2O3/c8-2-3-5(10)4(9)1-6-7-3/h3-10H,1-2H2/t3-,4+,5-/m1/s1

InChI Key

PPPMSBCQTLJPKM-MROZADKFSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](NN1)CO)O)O

SMILES

C1C(C(C(NN1)CO)O)O

Canonical SMILES

C1C(C(C(NN1)CO)O)O

Synonyms

4,5-Pyridazinediol,hexahydro-3-(hydroxymethyl)-,(3R,4R,5S)-rel-(9CI)

Origin of Product

United States

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